molecular formula C12H25NO3 B172247 (S)-3-(Boc-amino)-2,4-dimethyl-2-pentanol CAS No. 157035-77-3

(S)-3-(Boc-amino)-2,4-dimethyl-2-pentanol

Cat. No. B172247
M. Wt: 231.33 g/mol
InChI Key: AWLRFWWWKJXWTQ-VIFPVBQESA-N
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Description

“(S)-3-(Boc-amino)-2,4-dimethyl-2-pentanol” is a compound that contains a Boc-protected amino group . The Boc group (tert-butyloxycarbonyl) is commonly used to protect amines during peptide synthesis . It is added to amino acids with Di-tert-butyl dicarbonate (Boc anhydride) and a suitable base .


Synthesis Analysis

The synthesis of N-protected amino esters, such as “(S)-3-(Boc-amino)-2,4-dimethyl-2-pentanol”, is achieved via a chemo-selective Buchwald Hartwig cross-coupling reaction using PEPPSI-IPr Pd-catalyst . This method creates functionally and structurally diverse amino ester molecules by individually cross-coupling eight aryl halo esters and three different secondary amines .


Molecular Structure Analysis

The chiral analysis of amino acids, such as “(S)-3-(Boc-amino)-2,4-dimethyl-2-pentanol”, is a key scientific issue closely related to chemistry, medicine, pharmacy, biology, and other research fields . Most amino acids have two enantiomers, D and L . L-amino acid is an important nutrient for the human body and is widely used in the fields of food, cosmetics, and medicine .


Chemical Reactions Analysis

The Boc group is the most used protection of amino groups, for example in the synthesis of peptides . The Boc group is generally one of the most sensitive to acids, so often selective deprotection in the presence of other acid-sensitive groups is possible .


Physical And Chemical Properties Analysis

Amino acid composition analysis can qualitatively and quantitatively determine the amino acid composition in a sample . High-performance liquid chromatography is used to determine the amino acid composition of various samples .

Safety And Hazards

A method for high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid is described . The ionic liquid had low viscosity, high thermal stability, and demonstrated a beneficial effect .

Future Directions

The study extended the possibility for extraction of water-soluble polar organic molecules using ionic liquids . This could lead to new methods and applications in the field of peptide synthesis and pharmaceutical manufacturing .

properties

IUPAC Name

tert-butyl N-[(3S)-2-hydroxy-2,4-dimethylpentan-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO3/c1-8(2)9(12(6,7)15)13-10(14)16-11(3,4)5/h8-9,15H,1-7H3,(H,13,14)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWLRFWWWKJXWTQ-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)(C)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(C)(C)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50435702
Record name (S)-3-(Boc-amino)-2,4-dimethyl-2-pentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50435702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-(Boc-amino)-2,4-dimethyl-2-pentanol

CAS RN

157035-77-3
Record name (S)-3-(Boc-amino)-2,4-dimethyl-2-pentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50435702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 157035-77-3
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